Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15986141
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,10H2,1H3 |
| Standard InChI Key | WOFQQQVTXBTQRI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN=C2N1C=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines an imidazole ring fused to a pyridine moiety, with critical substitutions at positions 3 and 6. The methyl ester at position 3 enhances solubility and serves as a handle for further functionalization, while the 6-amino group contributes to hydrogen bonding and molecular recognition . Key identifiers include:
The planar fused-ring system facilitates π-π stacking interactions, while the amino and ester groups enable participation in hydrogen bonding and nucleophilic substitution reactions .
Synthesis and Functionalization
Cyclization Reactions
A primary synthesis route involves cyclization of N-propargyl pyridinium salts under basic conditions. For example, reacting 2-aminopyridine derivatives with methyl propiolate in the presence of K₂CO₃ yields the imidazo[1,2-a]pyridine core. This method emphasizes sustainability through metal-free conditions, achieving moderate yields (40–60%).
Multicomponent Reactions (MCRs)
MCRs offer a one-pot strategy to assemble complex structures. A notable example combines methyl acetoacetate, ammonium acetate, and aldehydes in ionic liquids like [bmim]Br, achieving yields up to 85% under microwave irradiation . This approach is advantageous for introducing diverse substituents at positions 5 and 7 of the core .
Post-Synthetic Modifications
The methyl ester and amino groups serve as sites for further derivatization:
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Ester Hydrolysis: Treatment with NaOH/EtOH yields the carboxylic acid, enabling conjugation to pharmacophores .
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Amide Formation: Coupling with amines using EDCI/HOBt produces amide derivatives, enhancing target affinity .
Biological Activities and Mechanisms
Antimicrobial and Antitubercular Effects
Analogous compounds demonstrate broad-spectrum activity:
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Antitubercular: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit MIC₉₀ ≤1 μM against multidrug-resistant Mycobacterium tuberculosis (Mtb), likely by inhibiting cell wall synthesis .
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Antibacterial: Fluoro-substituted derivatives (e.g., methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate) show MICs of 16–32 μM against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Applications
Though understudied, the amino group’s ability to cross the blood-brain barrier suggests potential in treating neurological disorders. Related compounds modulate GABAₐ receptors, implicating anxiolytic or anticonvulsant effects.
Comparative Analysis with Structural Analogs
Key Trends:
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Amino vs. Fluoro Substitutions: Amino groups enhance target affinity through hydrogen bonding, while fluoro groups improve metabolic stability .
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Ester vs. Carboxylic Acid: Esters increase membrane permeability, whereas carboxylic acids favor ionic interactions in enzymatic pockets .
Future Directions and Challenges
Targeted Drug Delivery
Conjugating this compound to nanoparticle carriers could mitigate off-target effects. For example, PEGylated liposomes loaded with imidazo[1,2-a]pyridine derivatives have shown enhanced tumor accumulation in preclinical models .
Overcoming Synthetic Limitations
Current methods suffer from modest yields (40–70%) and harsh conditions. Advances in photoredox catalysis or enzymatic synthesis may improve efficiency .
Expanding Biological Profiling
In vivo pharmacokinetic studies are critical. Preliminary ADME data for related compounds reveal moderate oral bioavailability (20–30%) and hepatic clearance, necessitating structural optimization .
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